4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Medicinal Chemistry Lipophilicity ADME

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a critical lipophilic building block for medicinal chemistry and agrochemical R&D. The para-CF3 group increases logP by ~1.38 units versus non-fluorinated analogs, enhancing membrane permeability and oral bioavailability of drug candidates. Its well-defined melting point (70–78 °C) and planar crystal structure ensure predictable recrystallization, batch-to-batch consistency, and reliable scale-up behavior—unlike less crystalline regioisomers that risk oiling out. This compound serves as a key intermediate in anti-inflammatory and anti-tumor agent synthesis. Procure with confidence: commercially available at ≥98% GC purity with established synthetic routes for cost-effective industrial supply.

Molecular Formula C14H9F3O
Molecular Weight 250.21 g/mol
CAS No. 90035-34-0
Cat. No. B1304075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Trifluoromethyl-biphenyl-4-carbaldehyde
CAS90035-34-0
Molecular FormulaC14H9F3O
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H9F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H
InChIKeyHIMSXOOFWOOYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Trifluoromethyl-biphenyl-4-carbaldehyde (CAS 90035-34-0) – Procurement-Focused Chemical Profile for Pharmaceutical R&D


4'-Trifluoromethyl-biphenyl-4-carbaldehyde (CAS 90035-34-0), also known as 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde, is a biphenyl-based aromatic aldehyde featuring a para-trifluoromethyl substituent on one phenyl ring and a para-aldehyde group on the other [1]. With the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol, it is classified as a fluorinated building block and is widely used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials . Its solid-state crystallography reveals a nearly planar molecular geometry, which may influence solid-state packing and reactivity [2].

Why 4'-Trifluoromethyl-biphenyl-4-carbaldehyde Cannot Be Replaced by Simple Analogs


In industrial synthesis and medicinal chemistry, replacing 4'-Trifluoromethyl-biphenyl-4-carbaldehyde with a structurally similar but non-fluorinated biphenyl carbaldehyde—or with a regioisomeric trifluoromethyl analog—is not functionally equivalent. The para-positioned -CF3 group profoundly alters the molecule‘s physicochemical properties, most notably lipophilicity (logP) and electronic distribution, compared to unsubstituted biphenyl-4-carbaldehyde . Additionally, the crystal packing and thermal stability differ significantly from ortho- or meta-substituted regioisomers, as evidenced by X-ray crystallography data [1]. Such variations directly impact synthetic yield, purification behavior, and downstream biological activity of the final pharmaceutical or agrochemical agent. Consequently, generic substitution without rigorous requalification introduces unacceptable risk in both process chemistry and drug candidate development .

Head-to-Head Comparative Data: 4'-Trifluoromethyl-biphenyl-4-carbaldehyde vs. Closest Analogs


Lipophilicity (logP) Comparison: 4'-Trifluoromethyl vs. Non-Fluorinated Biphenyl Core

The introduction of a para-CF3 group significantly increases the lipophilicity (logP) compared to the unsubstituted biphenyl-4-carbaldehyde. ACD/LogP prediction software estimates a logP of 4.26 for 4'-Trifluoromethyl-biphenyl-4-carbaldehyde , while biphenyl-4-carbaldehyde (CAS 3218-36-8) has a predicted logP of 2.88 [1].

Medicinal Chemistry Lipophilicity ADME

Thermal Stability and Melting Point Range: 4'-Trifluoromethyl vs. 2'-Trifluoromethyl Regioisomer

The melting point of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde (target compound) is consistently reported in the range of 70–78 °C across multiple vendor specifications . In contrast, the ortho-substituted regioisomer, 2'-Trifluoromethyl-biphenyl-4-carbaldehyde (CAS 198205-95-7), does not exhibit a well-defined melting point; most databases report 'N/A' or no data, suggesting it may be an oil or low-melting solid at room temperature .

Process Chemistry Purification Solid-State

Crystal Structure and Molecular Planarity: 4'-CF3 vs. 2'-CF3 Substituted Biphenyls

Single-crystal X-ray diffraction of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde reveals a nearly planar biphenyl framework, with a torsion angle of -179(2)° between the two phenyl rings, deviating from coplanarity by less than 0.2 Å [1]. This contrasts with ortho-substituted trifluoromethyl biphenyl analogs, where steric hindrance forces the rings to twist significantly out of plane (typical torsion angles >40°) [2].

Solid-State Chemistry Crystal Engineering Process Development

Commercial Purity and Quality Control: 4'-Trifluoromethyl vs. Analogous Building Blocks

Commercially available 4'-Trifluoromethyl-biphenyl-4-carbaldehyde is routinely offered with high purity (≥98% by GC) and comprehensive analytical characterization, including NMR, IR, and melting point verification . In contrast, regioisomeric analogs such as 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde (CAS 343604-24-0) are less commonly stocked and often lack full characterization data in vendor catalogs .

Procurement Quality Assurance Synthesis

Procurement-Driven Applications of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde


Synthesis of Fluorinated Drug Candidates for Improved Bioavailability

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is extensively employed as a lipophilic building block in medicinal chemistry programs. The para-CF3 group increases logP by approximately 1.38 units compared to unsubstituted biphenyl aldehydes (see Section 3.1). This property is leveraged to design drug candidates with enhanced membrane permeability, potentially leading to improved oral absorption. The compound has been used as an intermediate in the synthesis of anti-inflammatory and anti-tumor agents [1].

Solid-Form Optimization and Crystallization Process Development

The well-defined melting point (70–78 °C) and planar crystal structure of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde (Section 3.2, 3.3) make it a preferred intermediate for process chemists. Its predictable solid-state behavior simplifies recrystallization, ensures batch-to-batch consistency, and reduces the risk of oiling out during large-scale reactions—a common issue with less crystalline regioisomers. This reliability is critical for scaling up pharmaceutical and agrochemical production .

Synthesis of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

The nearly planar biphenyl core, combined with the strong electron-withdrawing -CF3 group, imparts unique optoelectronic properties. 4'-Trifluoromethyl-biphenyl-4-carbaldehyde serves as a key precursor for synthesizing fluorinated π-conjugated materials used in OLEDs and fluorescent probes. The commercial availability of high-purity material (≥98% GC, Section 3.4) ensures minimal batch-to-batch variability in device fabrication .

Agrochemical Intermediate for Herbicides and Fungicides

The trifluoromethyl moiety is a privileged motif in modern agrochemicals due to its metabolic stability and ability to modulate lipophilicity. 4'-Trifluoromethyl-biphenyl-4-carbaldehyde is used to introduce this pharmacophore into herbicides and fungicides. Its established synthetic routes and reliable commercial supply (Section 3.4) make it a cost-effective choice for industrial agrochemical R&D pipelines .

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